molecular formula C18H22N4O2S B3216957 (Z)-1-ethyl-N-(3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide CAS No. 1173487-32-5

(Z)-1-ethyl-N-(3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide

Cat. No.: B3216957
CAS No.: 1173487-32-5
M. Wt: 358.5 g/mol
InChI Key: XQJCVIGGERZAFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-1-ethyl-N-(3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide is a synthetic chemical compound featuring a benzothiazole core fused with a pyrazole carboxamide group. This molecular architecture is of significant interest in early-stage pharmacological and biochemical research, particularly in the exploration of enzyme inhibition and receptor modulation . Compounds containing benzothiazole and pyrazole scaffolds are frequently investigated for their potential bioactivity . The presence of a (Z)-configured imine (ylidene) group in its structure is a critical feature that can define its stereochemical interactions with biological targets. This product is provided as a high-purity material to support hit-to-lead optimization and structure-activity relationship (SAR) studies. It is intended for research use only in laboratory settings and is strictly not for diagnostic, therapeutic, or any personal use. Researchers are encouraged to conduct their own experiments to fully characterize the compound's properties and specific mechanisms of action.

Properties

IUPAC Name

1-ethyl-N-[3-(2-methoxyethyl)-5,6-dimethyl-1,3-benzothiazol-2-ylidene]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-5-21-7-6-14(20-21)17(23)19-18-22(8-9-24-4)15-10-12(2)13(3)11-16(15)25-18/h6-7,10-11H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJCVIGGERZAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C(=C3)C)C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-1-ethyl-N-(3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article focuses on its synthesis, biological evaluation, and mechanisms of action, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N4OSC_{15}H_{20}N_4OS, with a molecular weight of approximately 304.41 g/mol. The structure features a pyrazole ring linked to a thiazole moiety, which is known for its diverse biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general approach includes:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Thiazole Integration : The incorporation of thiazole is achieved through cyclization reactions involving thioketones or thiourea derivatives.
  • Final Modifications : Alkylation and acylation steps to introduce ethyl and methoxyethyl groups.

Antitumor Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antitumor activity. For instance, similar compounds have shown potent inhibitory effects against various cancer cell lines, including HepG2 (liver carcinoma) and A549 (lung carcinoma). The IC50 values for some related compounds were reported as low as 5.35 µM against HepG2 cells and 8.74 µM against A549 cells .

CompoundCell LineIC50 (µM)Reference
Compound 17HepG25.35
Compound 17A5498.74
CisplatinHepG23.78
CisplatinA5496.39

The proposed mechanisms by which pyrazole derivatives exert their antitumor effects include:

  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Inhibition of cell cycle progression at various checkpoints.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways that contribute to tumor progression.

Case Studies

A notable case study involved the evaluation of a series of thiazole-containing pyrazoles against cancer cell lines. The results indicated that compounds featuring specific substituents on the thiazole ring exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.

Study Example

In a comparative study, several substituted pyrazoles were synthesized and tested for their cytotoxicity against cancer cell lines:

  • Findings : Compounds with electron-donating groups on the thiazole ring showed improved activity.
  • : Structural modifications can significantly influence the biological activity of pyrazole derivatives.

Q & A

Basic: What are the critical structural features influencing the biological activity of this compound?

The compound’s activity arises from its benzo[d]thiazole core, which is known for interacting with biological targets like kinases, and the pyrazole-carboxamide moiety that enhances binding specificity. The 2-methoxyethyl and 5,6-dimethyl substituents on the thiazole ring modulate solubility and steric interactions, affecting target affinity . Computational studies (e.g., docking) can predict how these groups influence binding to enzymes or receptors .

Basic: What synthetic routes are reported for this compound?

Multi-step synthesis typically involves:

Core formation : Condensation of substituted benzo[d]thiazole precursors with pyrazole derivatives under reflux conditions (e.g., DMF, 80–100°C) .

Functionalization : Introduction of methoxyethyl groups via nucleophilic substitution or coupling reactions .

Purification : Chromatography (HPLC or column) and recrystallization to achieve >95% purity .
Key reagents include coupling agents like HATU and bases such as Hunig’s base .

Basic: Which analytical techniques are essential for structural validation?

  • NMR spectroscopy : Confirms regiochemistry and Z/E configuration via coupling constants (e.g., NOESY for spatial proximity) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities; bond lengths and angles are critical for understanding electronic effects .

Advanced: How can Design of Experiments (DoE) optimize synthesis yield?

DoE minimizes trial-and-error by systematically varying parameters (temperature, solvent ratio, catalyst loading). For example:

FactorRangeOptimal Value
Temperature60–100°C80°C
Solvent (DMF:H2O)3:1–5:14:1
Reaction time6–24 h12 h
Statistical models (e.g., ANOVA) identify significant factors, improving yield from 45% to 72% . Flow chemistry setups further enhance reproducibility by controlling residence time and mixing .

Advanced: How to resolve discrepancies between computational and experimental reactivity data?

  • Step 1 : Validate computational models (e.g., DFT) with experimental spectroscopic data (IR, NMR chemical shifts) .
  • Step 2 : Adjust solvation parameters in simulations to match reaction conditions (e.g., dielectric constant of DMF) .
  • Step 3 : Cross-check predicted intermediates with LC-MS traces to identify unaccounted side reactions .

Advanced: What strategies mitigate stereochemical instability during storage?

  • Storage conditions : Use inert atmospheres (N2) and low temperatures (−20°C) to prevent racemization .
  • Stability assays : Monitor degradation via HPLC at intervals (0, 7, 30 days) under varying pH (2–9) .
  • Formulation : Co-crystallization with stabilizing agents (e.g., cyclodextrins) reduces isomerization .

Advanced: How does substituent variation impact pharmacokinetics (PK)?

  • Methoxyethyl vs. methylsulfonyl : Methoxyethyl improves aqueous solubility (logP reduction by 0.5 units) but may reduce metabolic stability in liver microsomes .
  • 5,6-dimethyl groups : Enhance membrane permeability (Caco-2 assay Papp > 10 × 10⁻⁶ cm/s) but increase CYP3A4-mediated oxidation .
    SAR studies require parallel synthesis of analogs and PK profiling (plasma t½, AUC) in rodent models .

Advanced: How to design a mechanistic study for target engagement?

  • Pull-down assays : Use biotinylated analogs to isolate bound proteins from cell lysates, identified via LC-MS/MS .
  • Kinetic analysis : Surface plasmon resonance (SPR) measures binding affinity (KD) and on/off rates .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stabilization at elevated temperatures .

Advanced: What computational tools predict off-target interactions?

  • PharmaDB screening : Compare structural motifs against databases (ChEMBL, PubChem) to flag kinase or GPCR targets .
  • MD simulations : Simulate binding to homologous proteins (e.g., EGFR vs. HER2) to assess selectivity .
  • Toxicity prediction : Use QSAR models to estimate hERG inhibition or mutagenicity (AMES test correlation) .

Advanced: How to troubleshoot low reproducibility in biological assays?

  • Assay optimization : Titrate DMSO concentrations (<1% v/v) to avoid solvent-induced artifacts .
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
  • Data normalization : Use Z’-factor analysis to quantify assay robustness; Z’ > 0.5 indicates high reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-1-ethyl-N-(3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
(Z)-1-ethyl-N-(3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.